molecular formula C9H10N2O2 B182473 2-Amino-4,5-dimethoxybenzonitrile CAS No. 26961-27-3

2-Amino-4,5-dimethoxybenzonitrile

Cat. No. B182473
CAS RN: 26961-27-3
M. Wt: 178.19 g/mol
InChI Key: BJAYMNUBIULRMF-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzonitrile is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of 2-Amino-4,5-dimethoxybenzonitrile involves several methods. One method involves the reaction with hydrogen chloride and tin (II) chloride . Another method involves the use of sodium dithionite and tetrabutylammonium bromide in dichloromethane and water . The yield of the reaction varies depending on the method used .


Molecular Structure Analysis

The linear structure formula of 2-Amino-4,5-dimethoxybenzonitrile is H2NC6H2(OCH3)2CN . The InChI key is BJAYMNUBIULRMF-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Amino-4,5-dimethoxybenzonitrile is involved in various chemical reactions. It can react with diazonium salts to produce a colored product . It is also reactive and may be used in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

2-Amino-4,5-dimethoxybenzonitrile is a solid substance . It has a molecular weight of 178.19 . The melting point is 96-101 °C .

Scientific Research Applications

Organic Synthesis

“2-Amino-4,5-dimethoxybenzonitrile” can be used as a building block in organic synthesis. Its unique structure, which includes both amino and nitrile groups, makes it a versatile reagent in the synthesis of a wide range of organic compounds .

Pharmaceuticals

In the pharmaceutical industry, “2-Amino-4,5-dimethoxybenzonitrile” can be used in the synthesis of various drugs. The presence of the amino group allows it to act as a precursor for many biologically active compounds .

Agrochemicals

“2-Amino-4,5-dimethoxybenzonitrile” can also find applications in the agrochemical industry. It can be used in the synthesis of pesticides, herbicides, and other agrochemicals .

Dye Manufacturing

The compound can be used in the production of dyes. The presence of the amino group can facilitate the formation of azo dyes, which are widely used in the textile industry .

Proteomics Research

“2-Amino-4,5-dimethoxybenzonitrile” can be used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, and this compound could potentially be used in the preparation or analysis of protein samples.

Safety And Hazards

When handling 2-Amino-4,5-dimethoxybenzonitrile, personal protective equipment including face protection should be worn . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should also be avoided .

properties

IUPAC Name

2-amino-4,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAYMNUBIULRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352892
Record name 2-Amino-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dimethoxybenzonitrile

CAS RN

26961-27-3
Record name 2-Amino-4,5-dimethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26961-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol) in water (200 mL) was heated to 90° C. To this hot mixture was added sodium dithionite in a small portion until it was dissolved completely. The resulting solution was filtered and then cooled to room temperature to get crystal. The solid was collected by filtration to afford 4.99 g (97%) of 2-amino-4,5-dimethoxybenzonitrile. An analytical sample was recrystallized from acetonitrile. 1H NMR (100 MHz, DMSO-d6): δ3.64 (s, 3H, CH3), 3.73 (s, 3H, CH3), 4.32 (br s, 2H, NH2), 6.41 (s, 1H, Ar--H), 6.86 (s, 1H, Ar--H). 13C NMR (25 MHz, DMSO-d6): d 55.55, 56.87, 83.67, 92.08, 113.96, 140.33, 148.12, 154.33. MS: m/z 178 (M+), 163 (M+ -15), 147 (M+ -31), 135 (M+ -43), 120 (M+ -58).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 2-Amino-4,5-dimethoxybenzonitrile?

A: The crystal structure of 2-Amino-4,5-dimethoxybenzonitrile reveals important information about its molecular arrangement and potential interactions. X-ray crystallography studies show that it crystallizes with two molecules in the asymmetric unit. These molecules exhibit a planar conformation and are stabilized by N-H···O hydrogen bonds in the crystal lattice. Understanding the spatial arrangement and intermolecular interactions provides insights into its physical and chemical properties, which are crucial for further applications.

Q2: How can 2-Amino-4,5-dimethoxybenzonitrile be used in organic synthesis?

A: 2-Amino-4,5-dimethoxybenzonitrile serves as a versatile building block in organic synthesis. It can undergo cyclocondensation reactions with various cyclic ketones. For example, reacting it with cyclohexanone yields 6′,7′-Dimethoxy-1′,2′-dihydrospiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one . This spiro compound, characterized by its unique structure, could have potential applications in medicinal chemistry or materials science.

Q3: Can you describe a synthetic route for Alfuzosin Hydrochloride that utilizes 2-Amino-4,5-dimethoxybenzonitrile?

A: Yes, 2-Amino-4,5-dimethoxybenzonitrile is a key starting material for synthesizing Alfuzosin Hydrochloride, a medication used to treat benign prostatic hyperplasia. The synthesis involves a five-step process:

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